molecular formula C18H22FN3OS B11243826 2-ethyl-N-((6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)butanamide

2-ethyl-N-((6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)butanamide

Cat. No.: B11243826
M. Wt: 347.5 g/mol
InChI Key: GDVCZWRENOHVDB-UHFFFAOYSA-N
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Description

2-ethyl-N-((6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)butanamide is a complex organic compound that features a unique combination of functional groups, including an imidazo[2,1-b]thiazole core, a fluorophenyl group, and a butanamide side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-((6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)butanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the use of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-((6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)butanamide can undergo a variety of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, halogens (e.g., chlorine, bromine).

Major Products

    Oxidation: Sulfoxides or sulfones, alcohols or ketones.

    Reduction: Amines or alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-ethyl-N-((6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)butanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors, leading to changes in cellular signaling and function. For example, it may act as an agonist or antagonist at specific receptor sites, or it may inhibit the activity of certain enzymes involved in inflammatory or cancer-related pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H22FN3OS

Molecular Weight

347.5 g/mol

IUPAC Name

2-ethyl-N-[[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]butanamide

InChI

InChI=1S/C18H22FN3OS/c1-3-12(4-2)17(23)20-11-15-16(13-5-7-14(19)8-6-13)21-18-22(15)9-10-24-18/h5-8,12H,3-4,9-11H2,1-2H3,(H,20,23)

InChI Key

GDVCZWRENOHVDB-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NCC1=C(N=C2N1CCS2)C3=CC=C(C=C3)F

Origin of Product

United States

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